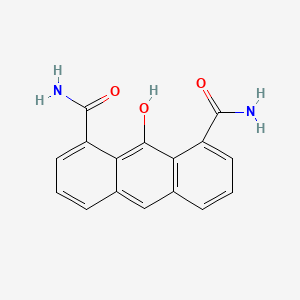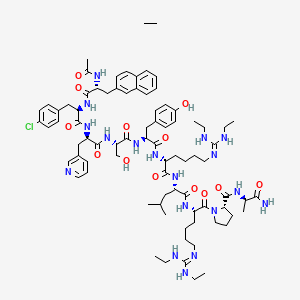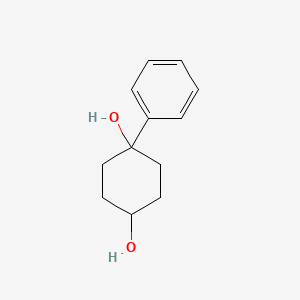
1-Phenylcyclohexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclohexane-1,4-diol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,4-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1-phenylcyclohexene using osmium tetroxide (OsO4) in the presence of a co-oxidant such as potassium ferricyanide. The reaction typically occurs in an aqueous medium with tert-butyl alcohol as a co-solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-phenylcyclohexanone or 1-phenylcyclohexane-1,4-dione.
Reduction: Formation of 1-phenylcyclohexane.
Substitution: Formation of 1-phenylcyclohexane derivatives with various substituents.
Scientific Research Applications
1-Phenylcyclohexane-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules and as a ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dendrimers.
Mechanism of Action
The mechanism of action of 1-Phenylcyclohexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-Phenylcyclohexane-1,2-diol: Another diol with hydroxyl groups at the 1 and 2 positions.
1-Phenylcyclohexane-1,3-diol: A diol with hydroxyl groups at the 1 and 3 positions.
1-Phenylcyclohexane-1,4-dione: A diketone with carbonyl groups at the 1 and 4 positions.
Uniqueness: 1-Phenylcyclohexane-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This configuration allows for unique reactivity patterns and interactions compared to other similar compounds .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-phenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C12H16O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
InChI Key |
BFWMKFUGKDKSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
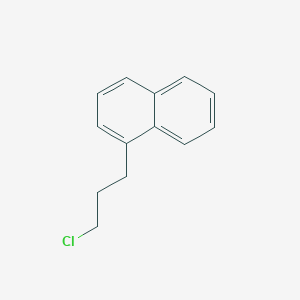
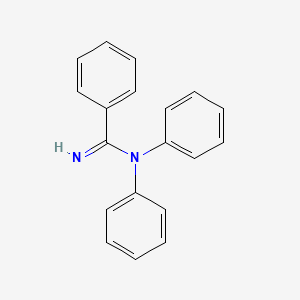

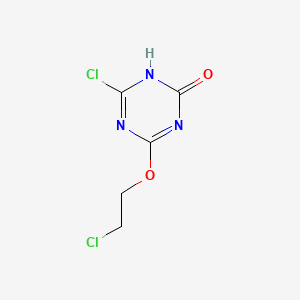
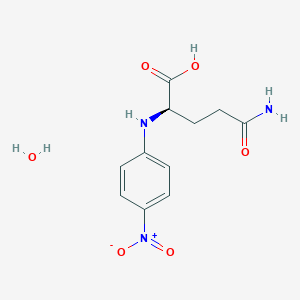
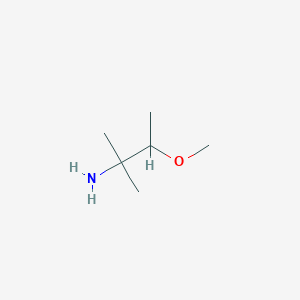

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
